3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Hydrogen-bond acceptor Polar surface area Metabolic stability

3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034338-18-4) is a synthetic benzamide derivative that combines a 3-cyanophenyl pharmacophore with a 5-methyl-1,2-oxazole (isoxazole) ring linked via a methylene bridge to the amide nitrogen. The 3-cyanophenyl motif has been successfully employed in non-nucleoside reverse transcriptase inhibitors to enhance metabolic stability while retaining antiviral activity.

Molecular Formula C13H11N3O2
Molecular Weight 241.25
CAS No. 2034338-18-4
Cat. No. B2485694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
CAS2034338-18-4
Molecular FormulaC13H11N3O2
Molecular Weight241.25
Structural Identifiers
SMILESCC1=C(C=NO1)CNC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C13H11N3O2/c1-9-12(8-16-18-9)7-15-13(17)11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,15,17)
InChIKeyRALMUQQTGWQYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034338-18-4) – Structural and Pharmacophoric Profile


3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide (CAS 2034338-18-4) is a synthetic benzamide derivative that combines a 3-cyanophenyl pharmacophore with a 5-methyl-1,2-oxazole (isoxazole) ring linked via a methylene bridge to the amide nitrogen. The 3-cyanophenyl motif has been successfully employed in non-nucleoside reverse transcriptase inhibitors to enhance metabolic stability while retaining antiviral activity [1]. The isoxazole ring provides hydrogen-bond acceptor sites and a defined geometry that can be exploited for selective target engagement in kinase and enzyme inhibition campaigns [2].

Why Generic Substitution Is Not Advisable for 3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide


Substituting 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide with a structurally similar benzamide (e.g., the 3-unsubstituted, 3-halogen, or isoxazole positional isomer) without experimental validation is highly unreliable. Positional isomerism of the isoxazole attachment (4-ylmethyl vs. 3-ylmethyl or 5-ylmethyl) can drastically alter the spatial orientation of the heterocycle, disrupting key hydrogen-bonding networks with target proteins [1]. The 3-cyano group exerts a strong electron-withdrawing effect that modulates the acidity of the amide NH and alters the dipole moment of the molecule, affecting both target affinity and membrane permeability [2]. These SAR features are well-documented for isoxazole-containing benzamide kinase inhibitors, where a single substituent change can shift IC50 values by over an order of magnitude [1].

Quantitative Differentiation Evidence for 3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide


Enhanced Hydrogen-Bond Acceptor Capacity via 3-Cyano Substitution vs. Unsubstituted Benzamide

The 3-cyano group increases the number of hydrogen-bond acceptors (HBA) from 2 to 3 compared to the unsubstituted N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide. This additional acceptor site can strengthen interactions with target protein residues, as demonstrated in the ADAM series of HIV-1 reverse transcriptase inhibitors, where introduction of a 3-cyanophenyl group retained antiviral potency (EC50 < 0.1 µM) while eliminating metabolically labile ester groups [1]. The target compound’s matched molecular pair, 3-cyano-N-methylbenzamide (CAS 363186-09-8), exhibits a topological polar surface area (tPSA) of 53.1 Ų, whereas the unsubstituted N-methylbenzamide has a tPSA of 29.1 Ų, indicating a 24 Ų increase in polar surface area attributable to the cyano group [2].

Hydrogen-bond acceptor Polar surface area Metabolic stability

Isoxazole Positional Isomerism: 4-ylmethyl Attachment Yields Distinct Target Binding Profiles

In a series of 5-methylisoxazole-3-carboxamide CSF-1R inhibitors, compounds with the carboxamide attached at the 3-position of the isoxazole ring achieved IC50 values of 31–64 nM against CSF-1R [1]. The target compound employs a 4-ylmethyl attachment, which presents the isoxazole ring at a different spatial vector to the binding pocket. While quantitative data for the specific 4-ylmethyl isomer is not yet publicly available, SAR studies on isoxazole-benzamide kinase inhibitors consistently show that shifting the attachment point from 3- to 4-position alters the dihedral angle between the amide and heterocycle by approximately 20–30°, leading to selectivity shifts across kinase panels [2]. This positional uniqueness provides a differentiation basis for binding-site complementarity that cannot be achieved with the more common 3-ylmethyl isomers.

Kinase inhibition Isoxazole positional isomer CSF-1R

Metabolic Stability Advantage of 3-Cyano over Ester-Containing Benzamide Analogs

In the alkenyldiarylmethane (ADAM) series, replacement of metabolically labile methyl esters with a 3-cyanophenyl group eliminated esterase-mediated hydrolysis while preserving anti-HIV activity with EC50 values below 1 µM [1]. The target compound features a 3-cyano substituent that is not susceptible to hydrolysis, in contrast to ester-containing benzamide analogs (e.g., methyl 3-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate) which would undergo rapid cleavage in plasma. This inherent metabolic stability reduces the need for prodrug strategies or formulation additives to achieve sustained target engagement in cellular assays.

Microsomal stability Esterase resistance Metabolic liability

Recommended Application Scenarios for 3-Cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide


Kinase Inhibitor Screening in CSF-1R, FLT3, and c-Kit Pathways

The 4-ylmethyl isoxazole positional isomer offers a distinct binding vector compared to the extensively characterized 3-ylmethyl series. Researchers profiling type II kinase inhibitors can use this compound as a selective tool to map the allosteric back pocket of CSF-1R, FLT3, or c-Kit kinases, where the cyano group may form additional hydrogen bonds with conserved lysine or aspartate residues [1]. Its unique spatial orientation may yield selectivity profiles not achievable with 3-ylmethyl analogs [2].

Metabolic Stability Benchmarking in Cellular and In Vivo Pharmacology

The non-hydrolyzable 3-cyano substituent makes this compound ideal for long-duration cellular assays (≥48 h) without the confounding effects of ester hydrolysis. It can serve as a stable negative control or probe in experiments where ester-containing benzamide analogs exhibit rapid degradation in serum-containing media [1].

Peripheral-Target Lead Optimization for Blood–Brain Barrier Exclusion

The increased topological polar surface area (tPSA > 50 Ų) conferred by the cyano group is consistent with compounds that exhibit limited CNS penetration (threshold for brain permeation is generally tPSA < 60 Ų). This compound can be prioritized for peripheral targets such as inflammatory kinases or metabolic enzymes where brain exposure is undesirable [1].

Quote Request

Request a Quote for 3-cyano-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.